N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide
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Overview
Description
N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, a piperazine ring, and a sulfonylbenzamide moiety.
Preparation Methods
The synthesis of N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the cyclohexyl group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide can be compared with other similar compounds, such as:
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide: This compound has a similar sulfonylbenzamide structure but differs in the substitution pattern on the benzene ring.
N-cyclohexyl-2-methoxy-5-(4-methoxyanilino)sulfonylbenzamide: This compound has a similar overall structure but includes a methoxyanilino group instead of a methylpiperazinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQTIQKCCRAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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